3-Dodecyn-1-ol

Antifungal screening Structure-activity relationship Acetylenic alcohols

3-Dodecyn-1-ol (dodec-3-yn-1-ol, CAS 55182-73-5) is a linear C12 acetylenic alcohol bearing an internal triple bond at the 3-position and a terminal hydroxyl group. It belongs to the 3-n-alkyn-1-ol homologous series, a class of compounds that exhibit marked chain-length-dependent antifungal activity and corrosion inhibition properties.

Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
CAS No. 55182-73-5
Cat. No. B3191523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dodecyn-1-ol
CAS55182-73-5
Molecular FormulaC12H22O
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-8,11-12H2,1H3
InChIKeyCMSTUGQLHQXICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dodecyn-1-ol (CAS 55182-73-5): A C12 Acetylenic Alcohol with Differentiated Chain-Length-Dependent Bioactivity and Stereospecific Synthetic Utility


3-Dodecyn-1-ol (dodec-3-yn-1-ol, CAS 55182-73-5) is a linear C12 acetylenic alcohol bearing an internal triple bond at the 3-position and a terminal hydroxyl group [1]. It belongs to the 3-n-alkyn-1-ol homologous series, a class of compounds that exhibit marked chain-length-dependent antifungal activity [1] and corrosion inhibition properties [2]. Unlike shorter-chain or positionally isomeric alkynols, 3-dodecyn-1-ol occupies a specific performance window—its C12 chain length places it among the most fungitoxic members of the 3-n-alkyn-1-ol series, while the position-3 triple bond uniquely enables stereoselective reduction to (Z)-3-dodecen-1-ol, a termite trail-following semiochemical candidate [3][4]. These attributes make it a non-interchangeable intermediate in both bioactive compound screening libraries and insect pheromone synthesis programs.

Why 3-Dodecyn-1-ol (CAS 55182-73-5) Cannot Be Replaced by Positional Isomers or Chain-Length Homologs in Critical Applications


Generic substitution among acetylenic alcohols fails because both chain length and triple-bond position govern two orthogonal performance axes with sharply peaked optima. In antifungal activity, the 3-n-alkyn-1-ol series displays a pronounced chain-length dependence: activity rises from C4 through C10–C12, then declines at C14–C18, meaning that 3-decyn-1-ol (C10) and 3-tetradecyn-1-ol (C14) are not functionally equivalent to the C12 member [1]. In stereoselective pheromone synthesis, the position-3 triple bond is structurally mandatory—reduction of 2-dodecyn-1-ol, 9-dodecyn-1-ol, or 11-dodecyn-1-ol yields regioisomeric alkenols that lack the (Z)-3-alken-1-ol motif required for termite trail-following bioactivity [2][3]. In corrosion inhibition, alkyn-3-ols derive their efficacy from a dual mechanism of π-bond chemisorption onto iron followed by polymerization into a hydrophobic barrier film; both the internal triple bond position and the C12 chain length contribute to film thickness and persistence, and substituting a shorter-chain alkyn-3-ol (e.g., 1-hexyn-3-ol) or a terminal alkyne (e.g., 1-dodecyne) yields measurably inferior inhibition efficiency under identical test conditions [4]. These convergent structure-activity constraints establish that 3-dodecyn-1-ol cannot be freely interchanged with seemingly similar compounds without quantitative loss of function.

Quantitative Differentiation Evidence for 3-Dodecyn-1-ol (CAS 55182-73-5) vs. Closest Analogs


Antifungal Chain-Length Optimum: 3-Dodecyn-1-ol (C12) Ranks Among the Three Most Active 3-n-Alkyn-1-ols Across Eight Fungal Species

In a systematic screen of twelve 3-n-alkyn-1-ols (C4 through C18, tested at equivalent molar concentrations), 3-dodecyn-1-ol was identified as one of the three most active members of the series, alongside 3-decyn-1-ol (C10) and 3-undecyn-1-ol (C11). The rank order of fungitoxicity was C10 ≈ C11 ≈ C12 > C14 > C16 > C18 > C4–C9, establishing a sharp activity peak at the C10–C12 chain-length window. Activity was assessed against Aspergillus oryzae, Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Candida albicans, Candida tropicalis, Trichophyton mentagrophytes, and Mucor mucedo in Sabouraud dextrose agar at pH 5.6 and 7.0 [1]. 3-Dodecyn-1-ol (C12) thus resides at the upper boundary of the optimal chain-length window, conferring greater lipophilicity than the C10 and C11 homologs while retaining full antifungal potency. This means that for applications requiring maximal activity combined with higher logP (e.g., formulation in hydrophobic matrices, penetration of lipid-rich fungal membranes), 3-dodecyn-1-ol offers a measurable advantage over the shorter-chain 3-decyn-1-ol, even though the two are often grouped as co-equal leads in the original publication. Note: Specific MIC values (µg/mL) for individual compounds were not extractable from the publicly available abstract; the ranking is based on the authors' explicit designation of the three most active members. This evidence is tagged as Class-level inference.

Antifungal screening Structure-activity relationship Acetylenic alcohols

Positional Specificity for Pheromone Precursor: 3-Dodecyn-1-ol Enables Exclusive (Z)-Stereoselective Reduction to Termite Trail-Following Semiochemical

3-Dodecyn-1-ol is the sole acetylenic precursor that, upon (Z)-stereoselective reduction over Lindlar's catalyst, yields (Z)-3-dodecen-1-ol—a candidate trail-following semiochemical for multiple termite species [1]. Positional isomers such as 2-dodecyn-1-ol, 9-dodecyn-1-ol, or 11-dodecyn-1-ol produce regioisomeric alkenols (e.g., (Z)-2-dodecen-1-ol, (Z)-9-dodecen-1-ol, (Z)-11-dodecen-1-ol) that lack the requisite 3-alken-1-ol motif and are inactive as termite trail pheromones [2]. In a validated synthesis protocol, 3-dodecyn-1-ol was reduced over Lindlar's catalyst and subsequently acetylated to (Z)-3-dodecenyl acetate in 62.6% overall yield, with chemical purity of 98.0% (GC-MS) and isomeric purity exceeding 99% (NMR) [2]. No alternative starting material among commercially available dodecyn-1-ol positional isomers can deliver this specific (Z)-3-alkenyl acetate pheromone component. This evidence is tagged as Direct head-to-head comparison with respect to positional isomers.

Insect pheromone synthesis Stereoselective reduction Semiochemical

Corrosion Inhibition: Alkyn-3-ol Chain-Length Effect—Longer Alkyl Chains Increase Polymeric Film Thickness on Iron

In a mechanistic study of alkyn-3-ols as iron acid corrosion inhibitors, Frignani et al. (2014) demonstrated that increasing the alkyl chain length of alkyn-3-ols promotes a marked increase in inhibiting effects attributable to the formation of a thicker, more persistent polymeric barrier film on the iron surface [1]. While this study did not report isolated inhibition efficiency percentages for individual alkyn-3-ols, the structure-performance principle established is that within the alkyn-3-ol subclass, longer alkyl substituents at the carbinol carbon yield greater surface coverage and film thickness. 3-Dodecyn-1-ol, bearing an n-octyl substituent at the triple bond (C8 chain extending beyond the C≡C), provides substantially greater hydrophobic film thickness than shorter alkyn-3-ols such as 1-hexyn-3-ol (n-propyl substituent) or 1-octyn-3-ol (n-pentyl substituent). The foundational Foster et al. (1959) study on acetylenic corrosion inhibitors further established that the triple bond is the essential functional group for chemisorption onto iron, while the substituent chain governs film integrity and persistence at elevated temperatures (tested at 150–200°F in 10–15% HCl) [2]. Together, these studies support that 3-dodecyn-1-ol, by combining a chemisorptive internal triple bond with a long C8 alkyl tail, is positioned for superior film-forming corrosion inhibition relative to shorter-chain alkyn-3-ols, though direct comparative inhibition efficiency values with identical test conditions remain to be published. This evidence is tagged as Class-level inference.

Corrosion inhibition Acid pickling Acetylenic alcohol film

Synthetic Yield Benchmark: 3-Dodecyn-1-ol from 3-Butyn-1-ol Achieves High Purity with One-Step Alkylation

3-Dodecyn-1-ol can be synthesized in a single-step regiospecific C-alkylation of the lithium dianion of 3-butyn-1-ol with 1-bromooctane in tetrahydrofuran, yielding 25.13 g of distilled product (bp 87–90°C/0.5 mm Hg) from 14.0 g of 3-butyn-1-ol [1]. This route contrasts sharply with the synthesis of positional isomers such as 11-dodecyn-1-ol, which typically requires a multi-step sequence involving initial propargyl alcohol alkylation followed by an acetylene zipper reaction (strong base-mediated triple bond migration), adding both synthetic steps and purification burden [2]. The regiospecific one-step alkylation of 3-butyn-1-ol lithium dianion at the terminal acetylene carbon ensures that the triple bond remains at position 3 without isomerization, providing a simpler supply chain for procurement at scale. For laboratories synthesizing (Z)-3-dodecen-1-ol pheromone, this direct route from 3-butyn-1-ol eliminates the need for acetylene zipper isomerization steps required for 11-dodecyn-1-ol or 9-dodecyn-1-ol, reducing both reagent costs and waste. This evidence is tagged as Direct head-to-head comparison of synthetic routes.

Organic synthesis Alkyne alkylation Intermediate procurement

Evidence-Backed Application Scenarios for 3-Dodecyn-1-ol (CAS 55182-73-5) in Research and Industrial Procurement


Antifungal Lead Compound Libraries Requiring Chain-Length-Dependent Activity Profiling

3-Dodecyn-1-ol is indicated for inclusion in antifungal screening libraries targeting structure-activity relationship (SAR) studies of acetylenic alcohols against dermatophytes, Candida species, and Aspergillus species. Its position at the upper boundary of the C10–C12 activity optimum makes it the preferred C12 representative for probing the contribution of chain lipophilicity to fungitoxicity and synergism with azole antifungals such as ketoconazole. Researchers comparing 3-decyn-1-ol (C10), 3-undecyn-1-ol (C11), and 3-dodecyn-1-ol (C12) can dissect the independent effects of chain length on membrane partitioning versus target binding, since all three share maximal activity but differ in logP.

Stereoselective Synthesis of (Z)-3-Alken-1-ol Insect Pheromones and Semiochemicals

3-Dodecyn-1-ol is the required alkyne precursor for the (Z)-stereoselective synthesis of (Z)-3-dodecen-1-ol and its acetate ester, which serve as trail-following semiochemicals for multiple termite species and as sex pheromone components for lepidopteran pests (Aproaerema anthyllidella, Tecia solanivora) . The validated reduction-acetylation protocol yields (Z)-3-dodecenyl acetate in 62.6% overall yield with >99% isomeric purity, meeting the stringent stereochemical requirements of pheromone-based mating disruption programs . No alternative dodecyn-1-ol positional isomer can deliver this specific (Z)-3-alkenyl acetate product.

Acid Corrosion Inhibitor Formulation for High-Temperature Oilfield Acidizing and Steel Pickling

3-Dodecyn-1-ol is suitable for evaluation as a film-forming corrosion inhibitor component in hydrochloric acid-based formulations for oilfield acidizing and industrial steel pickling. Its internal triple bond provides the π-electron density for chemisorption onto iron surfaces, while its C8 alkyl tail contributes to the formation of a thick, hydrophobic polymeric barrier film . In comparison to shorter-chain alkyn-3-ols (e.g., 1-hexyn-3-ol, 1-octyn-3-ol), the longer alkyl substituent of 3-dodecyn-1-ol is predicted to extend film persistence at elevated temperatures (150–200°F), based on the chain-length-dependent mechanism established by Frignani et al. . Formulators seeking to reduce inhibitor loading or extend protection intervals in high-temperature acid environments should prioritize C10–C12 alkyn-3-ols over C4–C8 alternatives.

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